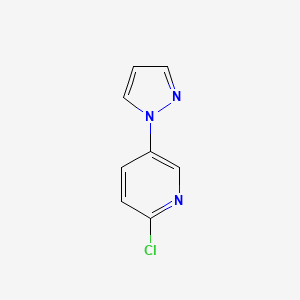

2-chloro-5-(1H-pyrazol-1-yl)pyridine

Vue d'ensemble

Description

“2-chloro-5-(1H-pyrazol-1-yl)pyridine” is a chemical compound with the molecular formula C8H6ClN3. It is a member of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis .

Synthesis Analysis

The synthesis of “this compound” and its derivatives can be achieved through various methods. One such method involves a Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring attached to a pyridine ring via a nitrogen atom. The pyrazole ring is a five-membered heterocycle that consists of three carbon atoms and two nitrogen atoms .

Chemical Reactions Analysis

“this compound” can undergo various chemical reactions due to the presence of reactive sites on both the pyrazole and pyridine rings. For instance, it can participate in Rhodium (III)-catalyzed C–H bond functionalization reactions with internal alkynes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 110-111 degrees Celsius .

Applications De Recherche Scientifique

Activités antileishmaniennes et antimalariennes

2-chloro-5-(1H-pyrazol-1-yl)pyridine : les dérivés ont montré des résultats prometteurs dans le traitement des maladies tropicales telles que la leishmaniose et le paludisme. Ces composés ont été synthétisés et évalués pour leur efficacité contre Leishmania aethiopica et Plasmodium berghei. Les dérivés ont montré une activité antipromastigote significative et se sont avérés plus efficaces que les médicaments standards dans certains cas .

Études de docking moléculaire

La structure moléculaire de ces composés contenant du pyrazole permet un amarrage moléculaire efficace, qui est une méthode utilisée pour prédire l'interaction entre un médicament et sa protéine cible. Ceci est crucial pour comprendre le mécanisme d'action et pour la conception de nouveaux médicaments avec des activités améliorées .

Conception et synthèse de médicaments

Le composé sert d'intermédiaire clé dans la synthèse de divers composés hétérocycliques. Ces composés synthétisés sont ensuite caractérisés par des techniques telles que la FTIR et la RMN pour confirmer leur structure. Les effets pharmacologiques divers de ces composés les rendent précieux dans la conception de médicaments .

Agents antituberculeux

Des dérivés de « this compound » ont été conçus comme des agents antituberculeux potentiels. Cela implique une combinaison de conception in silico, de criblage virtuel piloté par la QSAR, de synthèse et d'évaluation expérimentale pour créer des candidats prometteurs pour le traitement de la tuberculose .

Synthèse de chalcones hétérocycliques

Le composé est utilisé dans la synthèse de nouvelles chalcones hétérocycliques. Ces chalcones sont importantes pour leurs propriétés anti-inflammatoires et antimicrobiennes, ce qui les rend significatives dans le développement de nouveaux agents thérapeutiques .

Fonctionnalisation C–H

Le composé est impliqué dans des réactions de fonctionnalisation de la liaison C–H, qui font partie des méthodes de synthèse organique pour créer des molécules complexes. Ce processus est essentiel pour la synthèse divergente de diverses molécules pharmacologiquement actives .

Mécanisme D'action

Target of Action

Pyrazole-bearing compounds, which include 2-chloro-5-(1h-pyrazol-1-yl)pyridine, are known for their diverse pharmacological effects .

Mode of Action

It’s known that pyrazole compounds can undergo various reactions, such as electrophilic attack at carbon-3 , which may contribute to their biological activity.

Biochemical Pathways

It’s known that pyrazole compounds can undergo c–h bond functionalization , which may affect various biochemical pathways.

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which may impact its bioavailability.

Result of Action

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Action Environment

It’s known that the compound is light sensitive and incompatible with oxidizing agents and heat .

Orientations Futures

The future directions for the study and application of “2-chloro-5-(1H-pyrazol-1-yl)pyridine” and its derivatives are promising. Their diverse pharmacological activities make them attractive targets for the development of new drugs . Furthermore, their chemical reactivity offers opportunities for the synthesis of novel compounds with potential applications in various fields .

Analyse Biochimique

Biochemical Properties

2-Chloro-5-(1H-pyrazol-1-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been studied for its ability to act as a ligand in coordination chemistry, forming complexes with metal ions such as copper and rhodium . These interactions can modulate the catalytic activity of metalloenzymes, impacting biochemical pathways and reactions.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can lead to the formation of complexes that mimic the active sites of metalloenzymes, thereby affecting enzymatic reactions within cells . Additionally, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular function and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to metal ions, forming coordination complexes that influence the activity of enzymes and other proteins . These complexes can either inhibit or activate enzymatic reactions, depending on the specific metal ion and the nature of the interaction. Furthermore, this compound may interact with nucleic acids, affecting gene expression and transcriptional regulation.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation over time, leading to changes in its biochemical activity . In vitro and in vivo experiments have demonstrated that prolonged exposure to this compound can result in alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzymatic activity or modulating gene expression . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, indicating that the dosage must be carefully controlled to achieve the desired outcomes without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with metal ions can influence the activity of enzymes involved in oxidative stress responses and energy metabolism . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can impact its biochemical activity, as its accumulation in specific tissues or organelles may enhance or inhibit its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment

Propriétés

IUPAC Name |

2-chloro-5-pyrazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-8-3-2-7(6-10-8)12-5-1-4-11-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZPTQLFQBOFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1384428-25-4 | |

| Record name | 2-chloro-5-(1H-pyrazol-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

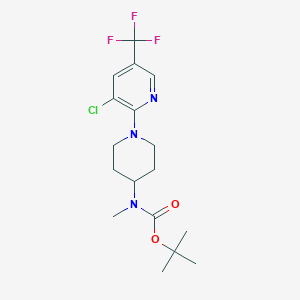

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-chlorothieno[3,2-b]pyridine](/img/structure/B1376020.png)

![Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376022.png)

![tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1376030.png)

![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate](/img/structure/B1376031.png)